3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Treatment of Neurodegenerative Diseases
A study by Koch et al. (2013) suggests that tetrahydropyrimido[2,1-f]purinediones, which share structural similarities with 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, may have applications in treating neurodegenerative diseases. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).
Synthesis of Related Compounds
Research by Hesek and Rybár (1994) involved the synthesis of [f]-fused purine-2,6-diones, which are structurally related to the compound . This study contributes to the understanding of synthetic pathways that can be used to produce compounds with potential medicinal applications (Hesek & Rybár, 1994).
Investigation of Reaction with Glycerol Epichlorohydrin
Kremzer et al. (1981) investigated the reaction of similar compounds with glycerol epichlorohydrin, leading to the formation of various derivatives. This study aids in understanding the chemical behavior and potential applications of such compounds (Kremzer et al., 1981).
Multitarget Drugs for Neurodegenerative Diseases
Brunschweiger et al. (2014) focused on derivatives of tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. These compounds, similar to this compound, were evaluated for their interactions with adenosine receptors and monoamine oxidases (Brunschweiger et al., 2014).
Development of Dual-Target Directed Ligands
A study by Załuski et al. (2019) involved the synthesis of N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, which like the compound , targeted both A2A adenosine receptors and monoamine oxidase B. This research provides insight into the development of dual-target drugs for neurological conditions (Załuski et al., 2019).
Affinity for Serotonin Receptors and Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) evaluated purine-2,6-dione derivatives, similar to the compound , for their affinity to serotonin receptors and potential psychotropic activity. This research aids in understanding the therapeutic potential of such compounds in treating psychological disorders (Chłoń-Rzepa et al., 2013).
Adenosine Receptors Affinity and Binding Modes Study
Szymańska et al. (2016) examined the affinities of pyrimido- and pyrazinoxanthines for adenosine receptors. Their findings contribute to understanding how similar compounds interact with these receptors, which is relevant to the application of this compound (Szymańska et al., 2016).
Antidepressant and Anxiolytic-like Activity Assessment
Jurczyk et al. (2004) synthesized and evaluated pyrimido[2,1-f]purine-2,4-dione derivatives, revealing their potential as antidepressant and anxiolytic agents. This research is relevant to the potential applications of similar compounds in mental health treatments (Jurczyk et al., 2004).
Eigenschaften
IUPAC Name |
3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-4-5-10-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-8-6-14(21)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJKYVUHIXDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.